molecular formula C17H14N6O B12171037 N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12171037
M. Wt: 318.33 g/mol
InChI Key: YYJUHKDDBKRVOF-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features an indole ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Tetrazole Formation: The tetrazole ring can be formed by the cyclization of an appropriate nitrile with sodium azide.

    Coupling Reactions: The indole and tetrazole intermediates can be coupled with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and tetrazole rings can interact with various enzymes and receptors, potentially modulating their activity. The benzamide group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Has a carboxylic acid group instead of an amide.

    N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide.

Uniqueness

The presence of both the indole and tetrazole rings in N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may confer unique biological properties, such as enhanced binding to specific proteins or enzymes, compared to similar compounds.

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-5-2-4-12(10-13)17(24)19-16-7-3-6-15-14(16)8-9-18-15/h2-10,18H,1H3,(H,19,24)

InChI Key

YYJUHKDDBKRVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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